
1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea
説明
1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea (FIPU) is a novel chemical compound that has a wide range of applications in the field of scientific research. This compound is used as a reagent in organic synthesis, as a tool for studying the mechanism of action of various biochemical and physiological processes, and as a catalyst for the formation of various compounds. FIPU is a fluorinated derivative of phenylurea, which is a type of heterocyclic compound with a five-membered ring. The fluorine atom in the FIPU molecule gives it unique properties that make it useful for various applications.
科学的研究の応用
Urea Derivatives in Drug Design
1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea, as a urea derivative, could be significant in drug design due to the unique hydrogen-binding capabilities of ureas. They are incorporated in small molecules displaying a broad range of bioactivities. Research highlights their importance in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, making them vital structural motifs in medicinal chemistry (Jagtap et al., 2017).
Urea in Agriculture and Environmental Science
Urea-based compounds are extensively used as fertilizers due to their high nitrogen content. However, their application is not without challenges such as volatilization, leading to environmental pollution. Recent research focuses on the development of urea derivatives for more efficient use, aiming to reduce environmental pollution and enhance the effective utilization of urea in agriculture (Pradana et al., 2021).
Urea in Biosensors and Analytical Chemistry
Urea derivatives are also prominent in the development of biosensors. The detection and quantification of urea concentrations are crucial in various fields such as healthcare, agriculture, and environmental monitoring. Urea biosensors, utilizing enzyme urease as a bioreceptor element, have seen significant advancements with the use of nanoparticles and conducting polymers, indicating the relevance of urea derivatives in enhancing the sensitivity and durability of biosensors (Botewad et al., 2021).
Urea in Energy Applications
Another intriguing application is the use of urea as a hydrogen carrier for fuel cells. Urea's non-toxicity, stability, and ease of transportation and storage make it a potential candidate for sustainable and long-term energy supply. The feasibility of utilizing urea's natural resource for hydrogen supply, along with the well-developed infrastructure for its production, presents a promising avenue in the energy sector (Rollinson et al., 2011).
特性
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O/c1-6(2)13-10(15)14-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGADTIWPSLVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



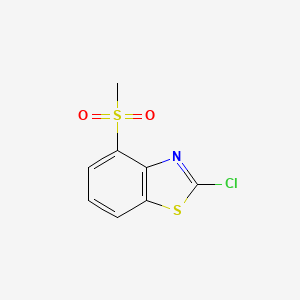

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)
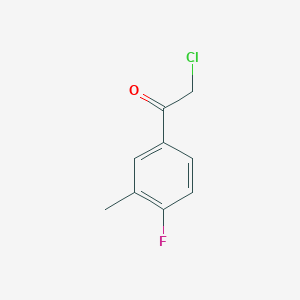
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)


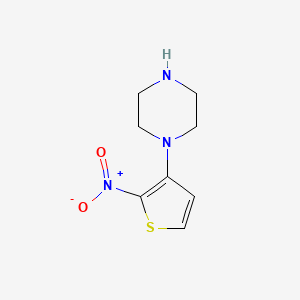
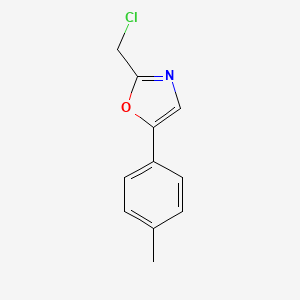
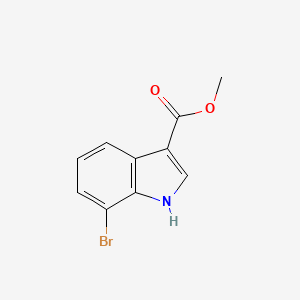
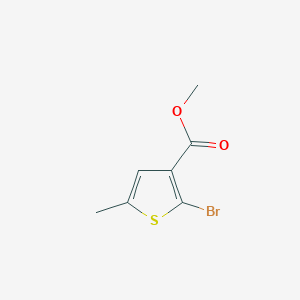

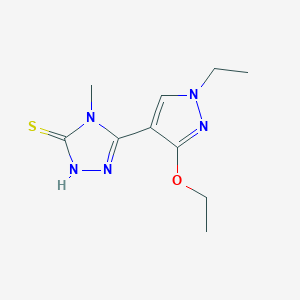
![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)